molecular formula C18H21N5OS B5661557 4-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole

4-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole

Cat. No. B5661557
M. Wt: 355.5 g/mol
InChI Key: WCZHXFMIXKGQBU-XJKSGUPXSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds involving 1,3,4-oxadiazole and thiazole derivatives often involves reactions like aceto hydrazide with aromatic acids under reflux conditions, as demonstrated by Weng et al. (2012) in their synthesis of related benzo[d]thiazol-2(3H)-ones (Weng et al., 2012).

Molecular Structure Analysis

  • Single-crystal X-ray diffraction is commonly used to determine the molecular structure of such compounds. For instance, Weng et al. (2012) confirmed the structure of their synthesized compounds using this technique (Weng et al., 2012).

Chemical Reactions and Properties

  • The chemical reactions of similar compounds typically involve their interaction with various reagents under different conditions. Nimbalkar et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives using molecular sieves and sonication (Nimbalkar et al., 2016).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility and melting points, can be determined using various analytical methods. For instance, techniques like IR, NMR, and MS are commonly employed, as seen in the work of Gopi et al. (2016) (Gopi et al., 2016).

Chemical Properties Analysis

  • Understanding the chemical properties involves examining the reactivity, stability, and interactions of the compound with other chemicals. Studies like those by Chavan et al. (2019), which evaluated antimycobacterial and antibacterial activities of similar compounds, provide insights into these properties (Chavan et al., 2019).

properties

IUPAC Name

4-[[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-2-14(18-17(3-1)20-24-21-18)8-23-7-13-4-5-16(23)10-22(6-13)9-15-11-25-12-19-15/h1-3,11-13,16H,4-10H2/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZHXFMIXKGQBU-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2CC3=CC=CC4=NON=C43)CC5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=CC4=NON=C43)CC5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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